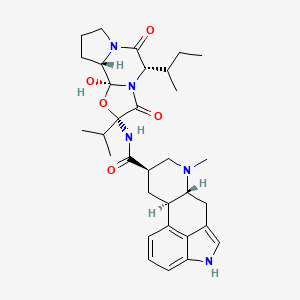

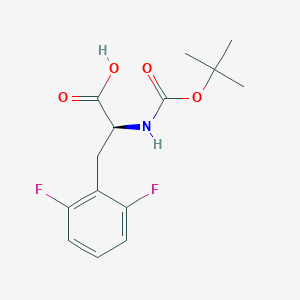

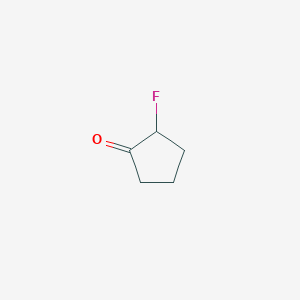

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone, also known as 2-chloro-N-(4-aminomethyl-1-piperidinyl)methanone, is an organic compound with a wide range of applications in the field of science and research. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is used in the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

Aplicaciones Científicas De Investigación

4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of protein kinases, proteases, and phosphatases. It is also used in the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. In addition, it is used as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The inhibition of Chk1 can affect several biochemical pathways. Most notably, it can disrupt the cell cycle, preventing cells from properly repairing DNA damage and leading to cell death .

Pharmacokinetics

Like many small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone’s action would likely include the induction of cell cycle arrest and apoptosis, particularly in cells with DNA damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. Specific details about how these factors affect this compound are currently unknown .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds and is also used as an intermediate in the production of pharmaceuticals. In addition, it is a versatile starting material for the synthesis of various biologically active compounds.

However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can decompose upon prolonged exposure to air. In addition, it is not very soluble in water and organic solvents, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are a number of potential future directions for research involving 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone. One area of research is the development of new methods for the synthesis of this compound. Another potential research area is to explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the production of pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as a starting material for the synthesis of various organic compounds.

Métodos De Síntesis

The synthesis of 4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be achieved through several methods. One method involves the reaction of 2-chloropyridine with 4-aminopiperidine in the presence of a strong base such as sodium hydroxide. The reaction produces the desired compound in good yield. Another method involves the reaction of 2-chloropyridine and 4-aminopiperidine in the presence of an acid such as sulfuric acid. The reaction of these two compounds produces the desired compound in good yield.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves the reaction of 2-chloropyridine-3-carboxaldehyde with piperidine followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-chloropyridine-3-carboxaldehyde", "piperidine", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: React 2-chloropyridine-3-carboxaldehyde with piperidine in the presence of a base such as potassium carbonate to form (2-chloropyridin-3-yl)piperidine-1-carbaldehyde.", "Step 2: Reductive amination of (2-chloropyridin-3-yl)piperidine-1-carbaldehyde with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone." ] } | |

Número CAS |

187543-73-3 |

Nombre del producto |

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone |

Fórmula molecular |

C12H16ClN3O |

Peso molecular |

253.73 g/mol |

Nombre IUPAC |

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |

Clave InChI |

ITBIZTOIIVSTEU-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

SMILES canónico |

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B3433180.png)

![6-hydroxy-5H-benzo[c][1,2]benzazaborinine](/img/structure/B3433197.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)

![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)